4-Bromo-2-iodo-1-methylbenzene
Overview
Description
4-Bromo-2-iodo-1-methylbenzene is an organic compound with the molecular formula C7H6BrI. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
4-Bromo-2-iodo-1-methylbenzene is an organic compound that primarily targets other organic molecules in chemical reactions. Its primary role is to act as a reagent in organic synthesis, particularly in electrophilic aromatic substitution reactions .
Mode of Action
The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (this compound) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
As an organic compound, this compound is involved in various organic synthesis pathways. It can participate in multistep synthesis reactions, where it can be used for nitration, conversion from the nitro group to an amine, and bromination . The exact pathways and their downstream effects depend on the specific reactions and conditions.
Pharmacokinetics
Its physical properties such as density (21±01 g/cm3), boiling point (2684±280 °C at 760 mmHg), and flash point (1161±240 °C) can provide some insights into its behavior in a biological system .
Result of Action
The result of the action of this compound is the formation of new organic compounds through electrophilic aromatic substitution reactions . The exact molecular and cellular effects depend on the specific reactions and the compounds involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature should be kept in a dark place, sealed in dry, at 2-8°C . Moreover, it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-iodo-1-methylbenzene. This process involves the reaction of 2-iodo-1-methylbenzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually include a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by another nucleophile.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The bromine or iodine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in an acidic medium are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include compounds where the bromine or iodine is replaced by groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The major product is 4-bromo-2-iodobenzoic acid.
Reduction Reactions: The major product is 4-bromo-2-iodotoluene.
Scientific Research Applications
4-Bromo-2-iodo-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
4-Bromo-2-iodo-1-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
2-Bromo-4-iodotoluene: Similar structure but with different positions of the bromine and iodine atoms.
Uniqueness: 4-Bromo-2-iodo-1-methylbenzene is unique due to the specific positions of the bromine, iodine, and methyl groups on the benzene ring, which confer distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
4-bromo-2-iodo-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVKMSDCJCZTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572828 | |
Record name | 4-Bromo-2-iodo-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260558-15-4 | |
Record name | 4-Bromo-2-iodo-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=260558-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-iodo-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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